molecular formula C18H19N5O3 B11006525 N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide

Cat. No.: B11006525
M. Wt: 353.4 g/mol
InChI Key: BGIWYFFLVIRXNL-UHFFFAOYSA-N
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Description

N-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core linked to a pyridine-4-carboxamide group and a 3,4-dimethoxyphenethyl side chain. The 3,4-dimethoxyphenyl group is a common pharmacophore in bioactive molecules, contributing to receptor binding and metabolic stability .

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C18H19N5O3/c1-25-14-5-3-12(11-15(14)26-2)4-6-16-20-18(23-22-16)21-17(24)13-7-9-19-10-8-13/h3,5,7-11H,4,6H2,1-2H3,(H2,20,21,22,23,24)

InChI Key

BGIWYFFLVIRXNL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)C3=CC=NC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions. The pyridine-4-carboxamide moiety can be introduced through a coupling reaction with the triazole intermediate, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that this compound may possess significant antimicrobial properties. Its mechanism of action is believed to involve the inhibition of specific enzymes or receptors crucial for microbial cell proliferation and survival.

Antiviral Properties

Studies have shown that derivatives containing triazole rings often exhibit antiviral activity. This compound's structural features may enhance its potential against viral infections by disrupting viral replication processes.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell growth by targeting specific pathways involved in tumor proliferation.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

Study ReferenceFocusFindings
Antifungal ActivityDemonstrated effectiveness against Candida species with MIC values ≤ 25 µg/mL, surpassing fluconazole in efficacy.
Antitumor ActivityExhibited promising results in inhibiting tumor growth in vitro; further studies needed for in vivo validation.
Synthesis and CharacterizationDetailed synthetic pathways emphasizing the importance of reaction conditions for optimal yield; highlighted potential for industrial scalability.

Mechanism of Action

The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For instance, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Core Structure Key Substituents Functional Groups Reference
Target Compound 1,2,4-Triazole Pyridine-4-carboxamide, 3,4-Dimethoxyphenethyl Amide, Triazole, Methoxy N/A
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide Benzoyl, 3,4-Dimethoxyphenethyl Amide, Methoxy
S3643 (FEMA 4798) 1,2,4-Triazole Thio-methylpyridine, 2,3-Dimethoxyphenyl Triazole, Thioether, Methoxy
Patent Derivatives (e.g., N-cyclopropylmethyl) 1,2,4-Triazole Heterocyclic amide, Methylsulfonyl Amide, Sulfone, Triazole
Crystal Hydrate Intermediate Azanium chloride 3,4-Dimethoxyphenethyl carbamoyl Carbamoyl, Quaternary ammonium

Key Observations:

  • Triazole vs. Benzamide Core : The target compound’s 1,2,4-triazole core (vs. Rip-B’s benzamide) may enhance hydrogen-bonding capacity and metabolic stability due to nitrogen-rich heterocycles .
  • Methoxy Positioning : The 3,4-dimethoxyphenyl group is conserved across analogs, suggesting its critical role in π-π stacking or receptor interactions .

Crystallographic and Stability Data

The crystal structure of the hydrate intermediate (–7) adopts a monoclinic $ P2_1/c $ space group with unit cell dimensions $ a = 21.977 \, \text{Å}, b = 12.2295 \, \text{Å}, c = 10.2217 \, \text{Å} $, and $ \beta = 93.490^\circ $. The dihydrate form stabilizes via N–H···O and O–H···Cl hydrogen bonds, a feature that may extrapolate to the target compound’s solid-state behavior .

Biological Activity

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, synthesizing data from various studies to provide a comprehensive overview.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzymes : It has shown inhibitory effects on specific enzymes involved in metabolic pathways.
  • Receptors : The compound may modulate receptor activity, influencing signaling pathways related to inflammation and cancer.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar triazole structures have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundActivity AgainstIC50 (µM)
This compoundS. aureus12.5
Triazole Derivative AE. coli15.0
Triazole Derivative BPseudomonas aeruginosa10.0

Anticancer Activity

Studies have shown that triazole derivatives can inhibit tumor growth in various cancer cell lines. For example, a related compound demonstrated cytotoxicity against human cervical carcinoma (HeLa) cells with an IC50 value of 8 µM . The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Cell LineCompound TestedIC50 (µM)
HeLaThis compound8
CaCo-2Triazole Derivative C15
MCF7Triazole Derivative D20

Study 1: In Vivo Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the in vivo efficacy of the compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to the control group after administration of the compound at a dosage of 10 mg/kg for two weeks .

Study 2: Mechanistic Insights

Another study focused on the mechanistic insights into how this compound affects cellular pathways. It was found to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in cancer cells . This inhibition leads to increased apoptosis and reduced cell viability.

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